3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H12FN5O2S and its molecular weight is 369.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Antibacterial Agents
Researchers have synthesized a variety of substituted thienopyrimidines with potential antibacterial properties. The process involves creating ethyl 2-aminothiophene-3carboxylate, then converting it into Ethyl 2-(ethoxycarbonyl) thiophene-3-carboxylate through reflux with ethyl chloroformate. A key intermediate, 3-(3-chloro-4-fluorophenyl) thieno[2, 3-d]pyrimidine-2, 4(1H, 3H)-dione, is formed by cyclization, followed by nucleophilic substitution with various aromatic amines to yield substituted thienopyrimidines. These compounds were characterized using techniques like MP, TLC, IR, and NMR spectra (More, Chandra, Nargund, & Nargund, 2013).
GnRH Receptor Antagonists for Reproductive Diseases
Thieno[2,3-d]pyrimidine-2,4-diones have been studied as human GnRH receptor antagonists to treat reproductive diseases. The incorporation of a 2-(2-pyridyl)ethyl group and hydrophobic substituents at specific positions on the core structure significantly improved receptor binding activity. One of the top compounds demonstrated a binding affinity of 0.4 nM to the human GnRH receptor, highlighting its potential for therapeutic applications (Guo et al., 2003).
Biological Activities of Polynuclear Heterocycles
A study on the synthesis of azolothienopyrimidines and thienothiazolopyrimidines aimed to produce biologically active compounds. The synthesized thienopyrimidine derivatives showed promising biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, and exhibiting antileukemia and anticancer activities. This research demonstrates the potential of these compounds in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).
Anticancer Activity of Pyrimidinone Derivatives
A comprehensive study synthesized pyrimido[4,5-d]pyrimidine, pyrimidine acetohydrazide, and thieno[3,2-d]pyrimidine-7-carbohydrazide derivatives, investigating their anticancer activity. Introducing biologically active thiophene and pyridine moieties, along with synthesizing Schiff base ligand and its La and Gd complexes, provided insights into their potential anticancer efficacy against human epithelial colorectal adenocarcinoma cells and antibacterial activity against common pathogens (Aly, Taha, El-Deeb, & Alshehri, 2018).
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-12-5-1-2-6-13(12)23-15(24)11-9-20-16(21-14(11)22-17(23)25)19-8-10-4-3-7-26-10/h1-7,9H,8H2,(H2,19,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXAARBJHMGLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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